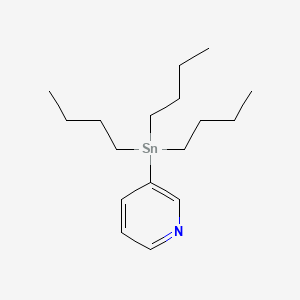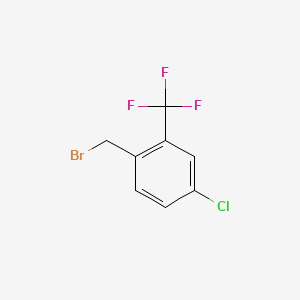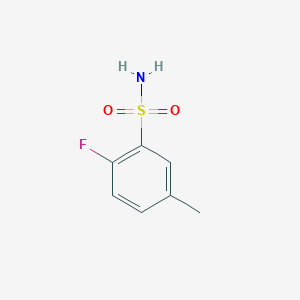
5-tert-Butyl-2-methyl-benzenesulfonyl chloride
Vue d'ensemble
Description
5-tert-Butyl-2-methyl-benzenesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with tert-butyl and methyl groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methyl-benzenesulfonyl chloride typically involves the sulfonation of 5-tert-Butyl-2-methyl-benzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 5-tert-Butyl-2-methyl-benzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 5-tert-Butyl-2-methyl-benzenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-tert-Butyl-2-methyl-benzenesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the electrophilic sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 80°C) in the presence of a base like triethylamine (Et3N) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (-78°C to 0°C).
Oxidation: Strong oxidizing agents like H2O2 or KMnO4 are used in aqueous or organic solvents under controlled conditions (0°C to 25°C).
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Sulfinyl and Sulfhydryl Compounds: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
Chemistry: 5-tert-Butyl-2-methyl-benzenesulfonyl chloride is widely used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions. It is also used in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymer additives. It is also used as a cross-linking agent in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-2-methyl-benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The electrophilic sulfur atom in the sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
4-tert-Butylbenzenesulfonyl chloride: Similar structure but with the tert-butyl group in the para position.
2-Chloro-5-methylbenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a tert-butyl group.
3-Methyl-butane-1-sulfonyl chloride: Similar sulfonyl chloride group but with a different alkyl substitution pattern.
Uniqueness: 5-tert-Butyl-2-methyl-benzenesulfonyl chloride is unique due to the presence of both tert-butyl and methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the preparation of sterically hindered sulfonamides and sulfonate esters .
Propriétés
IUPAC Name |
5-tert-butyl-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTOPAMDBHJZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409100 | |
| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63452-62-0 | |
| Record name | 5-(1,1-Dimethylethyl)-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63452-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl chloride, 5-(1,1-dimethylethyl)-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-tert-Butyl-2-methyl-benzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)





![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)


